![molecular formula C22H27N7O3S B6568140 N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide CAS No. 1021229-81-1](/img/structure/B6568140.png)

N-{2-[4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-4-(pyrrolidine-1-sulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

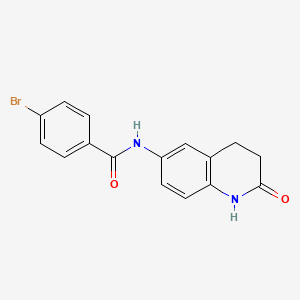

The compound contains several functional groups including a pyrrolidine ring, a pyrazolo[3,4-d]pyrimidine ring, and a benzamide group. The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The pyrazolo[3,4-d]pyrimidine is a bicyclic aromatic ring system that is also common in medicinal chemistry . The benzamide group is a carboxamide group attached to a benzene ring, which is a common motif in many pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aforementioned functional groups. The pyrrolidine ring would contribute to the three-dimensionality of the molecule due to its non-planar nature .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present in it. For example, the pyrrolidine ring could undergo reactions at the nitrogen atom, while the pyrazolo[3,4-d]pyrimidine ring could undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could increase its solubility in polar solvents, while the aromatic rings could increase its lipophilicity .科学的研究の応用

Medicinal Chemistry and Drug Discovery

The pyrrolidine ring within VU0505502-1 serves as a versatile scaffold for designing novel biologically active compounds . Medicinal chemists appreciate this scaffold for several reasons:

Antioxidant Activity

VU0505502-1 derivatives exhibit antioxidant properties . Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals.

Inhibition of Collagen Synthesis

Collagen synthesis is relevant in various contexts, such as liver fibrosis and wound healing. Compounds related to VU0505502-1 have been investigated for their ability to inhibit collagen production . For instance:

Structural Properties Investigation

Quantum chemical calculations have been employed to investigate the structural properties of VU0505502-1 and related alkylaminophenol compounds . Understanding these properties aids in drug design.

Synthesis of Novel Derivatives

Researchers have explored the synthesis of 2-(pyrrolidin-1-yl)pyrimidines by reacting N-(4,4-diethoxybutyl)pyrimidin-2-amine with various nucleophiles, including heterocyclic compounds . These efforts contribute to expanding the library of pyrrolidine-based derivatives.

Enantioselective Binding to Proteins

The stereogenicity of carbons in the pyrrolidine ring influences the biological profile of drug candidates. Different stereoisomers and spatial orientations of substituents can lead to distinct binding modes with enantioselective proteins .

作用機序

Target of Action

The compound, also known as F2902-0574 or VU0505502-1, is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidine derivatives have been identified as novel inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and has been identified as a promising target for cancer treatment .

Mode of Action

The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation . The compound’s cytotoxic activities have been observed in various cell lines, including MCF-7 and HCT-116 .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cell cycle. CDK2, the target of this compound, plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to a reduction in cell proliferation .

Result of Action

The primary result of the compound’s action is a reduction in cell proliferation due to the disruption of the cell cycle . This effect has been observed in various cell lines, suggesting potential anti-cancer properties .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

N-[2-(4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O3S/c30-22(17-5-7-18(8-6-17)33(31,32)28-12-3-4-13-28)23-9-14-29-21-19(15-26-29)20(24-16-25-21)27-10-1-2-11-27/h5-8,15-16H,1-4,9-14H2,(H,23,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPMDJZMKNCZNMV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-{[(3-fluorophenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)cyclopropanecarboxamide](/img/structure/B6568061.png)

![2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B6568067.png)

![N-[4-(2-oxo-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B6568075.png)

![2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568080.png)

![3-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide](/img/structure/B6568092.png)

![2-{3-[(2H-1,3-benzodioxol-5-yl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6568094.png)

![N-(3-chloro-4-fluorophenyl)-1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B6568102.png)

![4-{[(1Z)-2-[4-(6-chloro-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzamide](/img/structure/B6568117.png)

![6-{[4-(4-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568126.png)

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-11-one](/img/structure/B6568134.png)

![4-chloro-N-{[1-(3,4-difluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568147.png)

![4-chloro-N-{[1-(4-fluorophenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}benzamide](/img/structure/B6568151.png)

![4-chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B6568160.png)